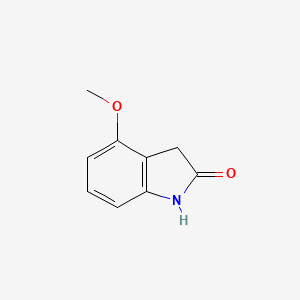

4-Methoxyoxindole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOEVFNWAEXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344332 | |

| Record name | 4-Methoxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-17-4 | |

| Record name | 4-Methoxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-indolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxyoxindole and Its Analogues

Contemporary Approaches to Oxindole (B195798) Ring Construction

Modern organic synthesis has provided a host of innovative tools for the construction of complex heterocyclic systems like the oxindole core. These methods often leverage transition-metal catalysis and other modern activation techniques to achieve high efficiency, selectivity, and functional group tolerance.

Palladium catalysis is a cornerstone of modern C-C and C-N bond formation. A powerful strategy for constructing the oxindole ring involves a palladium-catalyzed sequence of intermolecular amination or arylation followed by an intramolecular cyclization step. organic-chemistry.orgnih.gov One particularly effective route employs a sequential arylation-allylation of o-bromoanilides. This methodology has been successfully applied to the synthesis of esermethole, a 4-methoxyoxindole derivative. vulcanchem.com The reaction typically proceeds via the oxidative addition of the palladium(0) catalyst to an aryl halide, followed by coupling with an appropriate partner and a subsequent intramolecular cyclization to form the oxindole ring. mdpi.com These domino reactions are highly regioselective and can be amenable to the use of even less reactive but more affordable electrophiles like 1,2-dichloroarenes. organic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Oxindole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|---|

| Sequential Arylation-Allylation | o-bromoanilides | Pd(0) catalyst | Intramolecular cyclization | This compound derivatives (e.g., Esermethole) vulcanchem.com |

| Domino Amination/Direct Arylation | Anilines and 1,2-dihaloarenes | Pd(OAc)2 / PCy3 | Intermolecular amination followed by intramolecular direct arylation organic-chemistry.org | Functionalized indoles/carbazoles organic-chemistry.org |

| Intramolecular α-Arylation | Aryl iodides with ester enolates | Pd(PPh3)4 / K3PO4 | Intramolecular coupling of enolate mdpi.com | Tetrahydroisoquinoline core mdpi.com |

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Copper catalysis has emerged as a powerful tool for this purpose, particularly in the context of oxindole chemistry. nih.gov Copper-catalyzed oxidative arylation of 3-aryl oxindoles allows for the formation of a quaternary carbon at the C3 position. nih.gov This transformation avoids the need for pre-functionalized reagents by proceeding through the selective cleavage of two C-H bonds. nih.gov Mechanistic studies suggest these reactions can proceed through the formation of a cationic intermediate via a two-electron oxidation. nih.gov Other copper-catalyzed methods, such as the arylation of β-diketones or the α-acetylation of C(sp³)–H bonds, also provide pathways to molecules containing quaternary carbons. d-nb.infoorganic-chemistry.org

Interactive Data Table: Copper-Catalyzed Quaternary Center Formation

| Methodology | Substrates | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Arylation | 3-Aryl oxindoles, anilines, phenols | Cu(OTf)2 | Forms all-carbon quaternary centers on oxindoles. nih.gov | nih.gov |

| Arylation/C-C Bond Activation | β-Diketones, aryl halides | CuI | Ligand-free synthesis of α-aryl ketones. organic-chemistry.org | organic-chemistry.org |

| Asymmetric N-Arylation | Prochiral amines with a cyano group | Copper-binol-derived ligand complex | Desymmetrization to form cyano-bearing quaternary stereocenters. pkusz.edu.cn | pkusz.edu.cn |

| C(sp3)−H α‐Acetylation | Benzylic/allylic substrates, acetophenones | [Cl2NN]Cu(OtBu) | Generates quaternary carbons via tertiary radicals. d-nb.info | d-nb.info |

Phase-transfer catalysis (PTC) is an operationally simple and sustainable method for conducting reactions involving charged intermediates, making it ideal for the enantioselective alkylation of oxindole enolates. d-nb.infobeilstein-journals.org This approach is highly valuable for creating 3,3-disubstituted oxindoles, which are common motifs in pharmaceutical agents. beilstein-journals.org Research has shown that N-protected oxindoles with ester groups at the C3 position can undergo highly enantioselective alkylations using specifically designed chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids like quinine. d-nb.infobeilstein-journals.org A significant advancement in this area is the development of base-free conditions, where the catalyst itself promotes the reaction, enhancing the method's versatility. d-nb.info The choice of catalyst, particularly the hydrogen-bond donating substituents on the Cinchona alkaloid scaffold, is crucial for achieving high levels of enantiocontrol. d-nb.infonih.gov

Interactive Data Table: Enantioselective Alkylation via Phase-Transfer Catalysis

| Substrate Type | Alkylating Agent | Catalyst Type | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Protected 3-ester-2-oxindoles | Benzyl (B1604629) Bromides | Quinine-derived quaternary ammonium salt with urea (B33335) moiety | Base-free | Up to 90% ee d-nb.info | d-nb.infobeilstein-journals.org |

| Glycine Schiff base | Substituted benzyl bromides | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Two-phase system | Excellent | buchler-gmbh.com |

| 1-methyl-7-methoxy-2-tetralone | 1,5-dibromopentane | Cinchonidine-derived quaternary ammonium bromide | Toluene / 50% NaOH | Up to 79:21 er beilstein-journals.org | beilstein-journals.org |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. rsc.orgbeilstein-journals.org These methods can be applied to the alkylation of heterocycles like oxindole. A common approach involves the photocatalytic decarboxylation of carboxylic acids or their derivatives (Redox Active Esters) to generate alkyl radicals, which then add to the heterocyclic core. beilstein-journals.org Organic dyes, such as Eosin Y, and covalent organic frameworks (COFs) can serve as effective metal-free photocatalysts. rsc.orgmdpi.com These catalysts absorb visible light to initiate a single-electron transfer (SET) process, triggering the desired radical formation and subsequent alkylation. beilstein-journals.org

Interactive Data Table: Photocatalytic Alkylation Approaches

| Reaction | Radical Source | Photocatalyst | Key Principle | Reference |

|---|---|---|---|---|

| Decarboxylative Alkylation | Carboxylic Acids / Redox Active Esters | Organic Dyes (e.g., 4CzIPN, Eosin Y) beilstein-journals.orgmdpi.com | Reductive or oxidative fragmentation to form alkyl radicals. beilstein-journals.org | beilstein-journals.org |

| Decarboxylative Alkylation | Carboxylic Acids | Olefin-linked Covalent Organic Framework (2D-COF-2) rsc.org | Heterogeneous catalysis with high stability and recyclability. rsc.org | rsc.org |

| Alkylation of Aldehydes | Diazo compounds | Porphyrins (e.g., ZnTPP) beilstein-journals.org | Catalyst works in both energy transfer and photoredox cycles. beilstein-journals.org | beilstein-journals.org |

Electrosynthesis offers a green and powerful alternative to traditional chemical redox reactions by using electric current to drive chemical transformations. nsf.gov This approach has been successfully used for the late-stage functionalization of complex molecules. nih.gov For oxindole and related structures, electrochemical methods like the Shono oxidation are particularly relevant. nih.gov This process involves the anodic oxidation of an amide or carbamate (B1207046) to generate a reactive iminium ion intermediate, which can then be trapped by various nucleophiles. nih.gov An electrochemical strategy has been explicitly developed for the functionalization of this compound. researchgate.net These methods avoid the use of stoichiometric chemical oxidants, are often highly selective, and can be performed under mild conditions. nsf.gov

Interactive Data Table: Electrochemical Functionalization Methods

| Method | Substrate Class | Key Intermediate | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Shono Oxidation | Amides, Carbamates, Lactams nih.gov | Acyl iminium cation | Constant-current electrolysis, often at low temperature ("cation pool" method) nih.gov | α-Functionalization (e.g., alkoxylation, cyanation) | nih.gov |

| Allylic C(sp³)–H Oxidation | Allylic substrates | Redox mediator (e.g., Cl4NHPI) | Constant-current, undivided cell nih.gov | Allylic oxidation | nih.gov |

| Directed C(sp²)–H Alkynylation | Aromatic C-H bonds | Iridium(III) intermediate | Undivided cell, no external oxidants nih.gov | C-H alkynylation | nih.gov |

Photocatalytic Alkylation Techniques

Stereoselective Synthesis of this compound Derivatives

The biological activity of oxindole derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes is of paramount importance. A variety of powerful methods have been established to control the formation of stereocenters during the synthesis of complex oxindole structures.

One-pot multicomponent reactions, such as the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile, are highly efficient for constructing complex spiro-oxindoles. nih.govresearchgate.net For example, reacting isatin (B1672199) derivatives (which can be precursors to 4-methoxyoxindoles) with α,β-unsaturated ketones and an amino acid can lead to the regio- and stereoselective formation of di-spirooxindole analogs. nih.gov

Organocatalysis provides another powerful avenue for stereocontrol. A sequential Michael-domino Michael/aldol reaction sequence, catalyzed by a pyrrolidine-based organocatalyst and DBU, has been used to synthesize highly functionalized spiro-decalin oxindoles with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to 92% ee), creating five contiguous stereocenters in the process. nih.gov

Transition metal catalysis also plays a key role. Palladium-catalyzed cascade cyclocarbopalladations of N-propargyl-2-iodobenzamides followed by Suzuki-Miyaura coupling reactions can achieve the efficient and stereoselective synthesis of complex tetrasubstituted oxindole-related structures like 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

Interactive Data Table: Examples of Stereoselective Synthesis of Oxindole Derivatives

| Reaction Type | Key Reagents/Catalysts | Product Core Structure | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin derivatives, α,β-unsaturated ketones, (2S)-octahydro-1H-indole-2-carboxylic acid nih.gov | Di-spirooxindole | Regio- and stereoselective nih.gov | nih.gov |

| Organocatalytic Domino Reaction | Pyrrolidine-based catalyst, DBU | Spiro-decalin oxindole | >99:1 dr, up to 92% ee nih.gov | nih.gov |

| Palladium-Catalyzed Cascade | PdCl2, Arylboronic acids | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-one | Regio- and stereoselective beilstein-journals.org | beilstein-journals.org |

| [3+2] Azomethine Ylide Cycloaddition | Isatin, L-proline, Withaferin-A | Spiro-pyrrolizidino-oxindole | Chemo-, regio-, and stereoselective researchgate.net | researchgate.net |

Diastereoselective Control in Oxindole Synthesis

Achieving diastereoselectivity in the synthesis of substituted oxindoles is crucial for accessing specific stereoisomers with desired biological activities. Various strategies have been developed to control the relative stereochemistry at the C3 position and adjacent stereocenters.

One notable approach involves the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. This method has been successfully applied to the synthesis of α-quaternary aziridine-2-carboxylates, which are valuable precursors to complex amino acids and heterocycles. researchgate.net The use of a chiral sulfinyl auxiliary allows for high diastereomeric ratios in the aziridination reaction. researchgate.net For instance, the reaction of N-tert-butanesulfinyl ketimino esters with trimethylsulfoxonium (B8643921) iodide in the presence of a base like sodium hydride or potassium tert-butoxide can yield spiro-aziridine oxindoles with good to excellent diastereoselectivity. researchgate.net The choice of solvent and temperature has been found to be critical, with DMF at lower temperatures often providing higher diastereoselectivity. researchgate.net

Another powerful strategy for diastereoselective synthesis is the [3+2] cycloaddition reaction. For example, a four-component reaction involving an olefinic oxindole, an aldehyde, and cysteine can produce spirooxindolepyrrolothiazoles with high diastereoselectivity. This one-pot, two-step process generates five new bonds and five stereocenters in a controlled manner. beilstein-journals.org Similarly, the three-component tandem cycloaddition of an azomethine ylide (generated in situ from isatin and an amino acid) with a dipolarophile like dimethyl maleate (B1232345) affords functionalized spiropyrrolizidine oxindoles with excellent diastereoselectivity. nih.gov

The Prins cyclization, catalyzed by phosphomolybdic acid in water, offers a diastereoselective route to 4-hydroxytetrahydropyran derivatives, which can be further elaborated to complex oxindole-containing structures. organic-chemistry.org This method proceeds with all-cis selectivity, providing a reliable way to control the stereochemistry of the resulting heterocyclic ring. organic-chemistry.org

Enantioselective Trifluoromethylation and Fluoroalkylation Techniques for Chiral Oxindoles

The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. organic-chemistry.org Consequently, the development of enantioselective methods for the trifluoromethylation of oxindoles to create chiral centers bearing a CF3 group has garnered considerable attention.

One prominent strategy involves the use of photoredox organocatalysis. organic-chemistry.org This dual catalytic system combines an iridium photocatalyst with a chiral imidazolidinone catalyst to achieve the enantioselective α-trifluoromethylation of aldehydes, which are precursors to oxindoles. organic-chemistry.org Visible light irradiation of the iridium complex generates a potent reductant that can activate a trifluoromethyl source, such as trifluoromethyl iodide, to produce a trifluoromethyl radical. This radical is then intercepted by a chiral enamine, formed from the aldehyde and the imidazolidinone catalyst, leading to the formation of the α-trifluoromethylated product with high enantioselectivity. organic-chemistry.org

Another approach utilizes cooperative catalysis with a copper(I) complex, such as (IPr)CuF, and a chiral quaternary ammonium salt derived from quinidine. This system has been shown to effectively catalyze the enantioselective trifluoromethylation of a wide range of aromatic aldehydes. rsc.org The active trifluoromethylating species, [(IPr)CuCF3], is generated in situ and its reactivity and enantioselectivity are modulated by the chiral phase-transfer catalyst. rsc.org

Furthermore, cobalt-catalyzed intramolecular enantioselective reductive Heck reactions have been developed for the synthesis of chiral oxindoles bearing a trifluoromethylated quaternary stereocenter at the C3-position. nih.gov This method employs N-ortho-iodoaryl-2-(trifluoromethyl)acrylamides as substrates and a zinc/silane reducing agent system to afford the desired products in good yields and with high enantioselectivities. nih.gov

Synthesis of Spiro[pyrrolidine-3,3′-oxindole] Scaffolds

The spiro[pyrrolidine-3,3′-oxindole] core is a hallmark of numerous bioactive natural products, including coerulescine (B1252304) and horsfiline. beilstein-journals.org The synthesis of this intricate spirocyclic system, particularly with a 4-methoxy substituent on the oxindole ring, has been a significant endeavor in synthetic chemistry.

A common and effective strategy for constructing this scaffold is the 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This approach typically involves the in situ generation of an azomethine ylide from the decarboxylative condensation of an isatin derivative (such as 4-methoxyisatin) and an amino acid (like sarcosine (B1681465) or proline). This reactive dipole then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkene, to furnish the desired spiro[pyrrolidine-3,3′-oxindole] framework. nih.govmdpi.com The reaction often proceeds with high regio- and diastereoselectivity. mdpi.com

Another powerful method involves an intramolecular electrophilic cyclization. For instance, a 3-benzylcarbamoyl-3-phenylpyrrolidine can be cyclized to form the 3,3-spirocyclic 2-oxindole ring skeleton. researchgate.net This key step has been utilized in the total synthesis of (±)-coerulescine. researchgate.net

Formal [4+2] annulation reactions have also been employed to construct spiro[chromen-4,3′-oxindole] derivatives, which can serve as precursors to more complex spiro-oxindole systems. acs.org This methodology involves the reaction of oxindole-embedded ortho-hydroxybenzyl alcohols with 1,3-dicarbonyl compounds in the presence of a catalytic amount of acid, such as triflic acid. acs.org

The following table summarizes selected examples of the synthesis of spiro[pyrrolidine-3,3′-oxindole] scaffolds:

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Isatin, L-proline, Dimethyl maleate | Methanol, 60 °C, 3 h | Dimethyl 2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate | 87% | nih.gov |

| Isatin, Sarcosine, 3,5-Bis[(E)-4-methoxybenzylidene]tetrahydro-4(1H)-pyridinone | Multistep | Ethyl 1-N-methyl-spiro[2.3′]oxindole-spiro[3.3′′]5′′-(4-methoxy)benzylidene-1′′-N-carboxylate-4′′-piperidinone-4-(4-methoxy)phenyl-pyrrolidine | - | mdpi.com |

| o-Nitrobenzaldehyde | Multistep including Wittig olefination, Claisen rearrangement, Jones oxidation, esterification, reduction/cyclization, Boc protection, allylation, oxidative cleavage, and reductive amination | Spiro-oxindole intermediate for coerulescine synthesis | - | beilstein-journals.org |

| 4-Methoxy-substituted N-methylpyrrolidine precursor | Multistep including ozonolysis, reduction, mesylation, and attempted amination/cyclization | Oxindole intermediate in the synthetic route towards coerulescine | - | frontiersin.orgnih.gov |

Chemoselective Reduction Strategies for Oxindole Functional Groups

The selective reduction of specific functional groups within the oxindole framework is essential for the synthesis of complex natural products and their analogues. The presence of multiple reducible moieties, such as the amide carbonyl, and potentially other functional groups on the aromatic ring or side chains, necessitates the use of chemoselective reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent that typically reduces aldehydes and ketones chemoselectively in the presence of less reactive functional groups like esters and amides. beilstein-journals.orgjsynthchem.com However, the reactivity of NaBH4 can be modulated by the solvent, temperature, and additives. For instance, in methanolic solution, NaBH4 has been shown to reduce both the keto and ester groups of 4-aryl-4-oxoesters to the corresponding diol. beilstein-journals.org The reduction of the oxindole amide carbonyl to the corresponding indoline (B122111) amine is a more challenging transformation that often requires stronger reducing agents or specific catalytic systems.

For the reduction of secondary amides, a metal-free methodology involving activation with triflic anhydride (B1165640) and 2-fluoropyridine, followed by reduction with triethylsilane, has been developed. organic-chemistry.org This method allows for the chemoselective reduction of the amide to either an imine, an aldehyde, or an amine, depending on the workup conditions and the addition of a second reducing agent like Hantzsch ester. organic-chemistry.org

Zinc-catalyzed hydrosilylation has emerged as a powerful and chemoselective method for the reduction of both secondary and tertiary amides to their corresponding amines. nih.gov Inexpensive zinc catalysts, in combination with silanes, can effect this transformation under mild conditions with excellent tolerance for other sensitive functional groups such as esters, nitro groups, and nitriles. nih.gov

The following table provides an overview of different reducing agents and their selectivity towards oxindole-related functional groups:

| Reducing Agent/System | Functional Group Reduced | Conditions | Selectivity | Reference |

| NaBH4 / Methanol | Keto and Ester groups | Room Temperature | Reduces both groups in 4-aryl-4-oxoesters | beilstein-journals.org |

| Zn / NH4Cl | Nitro group | Reflux in Ethanol | Reduction of nitro to amine and subsequent cyclization to oxindole | beilstein-journals.org |

| Triflic anhydride, 2-fluoropyridine, then Triethylsilane | Secondary Amide | Mild conditions | Chemoselective reduction to imine, aldehyde, or amine | organic-chemistry.org |

| Zinc triflate / Disilanes | Secondary Amides | Mild conditions | Excellent chemoselectivity for reduction to amines | nih.gov |

| NaBH4 / Ni(PPh3)4 | Nitroaromatics | Room Temperature, Ethanol | Reduction of nitro groups to amines | jsynthchem.com |

Synthesis of Complex this compound-Containing Natural Products

The advanced synthetic methodologies described above have been instrumental in the total synthesis of complex natural products containing the this compound core.

Strategies for Hexahydropyrrolo[2,3-b]indole (HPI) Alkaloids

The hexahydropyrrolo[2,3-b]indole (HPI) ring system is the core structure of a large family of tryptamine-derived alkaloids with diverse biological activities. semanticscholar.orgub.edu The synthesis of HPI alkaloids, especially those bearing substituents at the C3a position, presents a significant synthetic challenge. nih.gov

One powerful strategy for the construction of the HPI core is the aza-Pauson-Khand-type reaction of alkynecarbodiimides. nih.gov Treatment of benzene-bridged alkynecarbodiimides with a cobalt carbonyl complex, such as Co2(CO)8, and a promoter like TMTU, can efficiently yield the corresponding pyrrolo[2,3-b]indol-2-ones. nih.gov These intermediates can then be further elaborated to the HPI alkaloid skeleton. A crucial step in this process is the introduction of an angular substituent at the C3a position, which can be achieved by treatment with sodium borohydride and an alkyl bromide. nih.gov

Another approach involves the electrophilic addition to tryptamines followed by cyclization. nih.gov For example, the reaction of tryptamines with arenediazonium salts in the presence of a base can lead to the regioselective formation of a C3-nitrogenated HPI derivative. nih.gov

Reductive cyclization methods have also been employed. The reduction of a nitro group on an indole (B1671886) precursor can trigger a cyclization event to form the HPI ring system. rsc.org

Synthesis of Coerulescine Analogues

Coerulescine is a spiro[pyrrolidine-3,3′-oxindole] alkaloid that has served as a target for the development of new synthetic methods. beilstein-journals.org The synthesis of coerulescine and its analogues, particularly those with a 4-methoxy group, has been pursued by several research groups.

A common retrosynthetic approach involves disconnecting the spiro-pyrrolidine ring. frontiersin.orgnih.gov One strategy begins with a substituted 2-nitrophenyl precursor, which is elaborated to an oxindole intermediate. frontiersin.orgnih.gov For example, an enantioselective phase-transfer catalytic allylation of a malonate derivative can be used to set the stereochemistry of a key intermediate. frontiersin.orgnih.gov Subsequent transformations, including ozonolysis, reduction, and mesylation, lead to an oxindole precursor poised for the formation of the pyrrolidine (B122466) ring. frontiersin.orgnih.gov The final cyclization to form the spiro-pyrrolidine can be challenging and may require careful optimization of reaction conditions. frontiersin.orgnih.gov

Another approach involves the construction of the spiro-oxindole framework through an intramolecular cyclization of a suitably functionalized pyrrolidine derivative. researchgate.net This strategy has been successfully applied to the total synthesis of (±)-coerulescine. researchgate.net

The synthesis of coerulescine analogues has also been explored to investigate their biological activities, for instance, as ligands for aminergic G-protein coupled receptors. nih.gov These synthetic efforts often involve the modification of the pyrrolidine nitrogen or the oxindole aromatic ring. nih.gov

Total Synthesis Approaches for Specific this compound-Related Alkaloids

The intricate architecture of alkaloids containing the this compound core has spurred the development of innovative total synthesis strategies. A prominent example is the asymmetric total synthesis of communesin F, a complex heptacyclic bis-aminal alkaloid. semanticscholar.org A key challenge in synthesizing communesins is the construction of the congested vicinal all-carbon quaternary stereocenters.

One successful approach involves an organocatalytic reaction to unify two distinct oxindole subunits. semanticscholar.orgacs.org In this strategy, a this compound derivative is employed as a masked α,β-unsaturated aldehyde. d-nb.info This intermediate reacts with a second oxindole unit under iminium-ion catalysis to enantioselectively form the crucial C-C bond, establishing the vicinal quaternary centers. d-nb.info The resulting bis-oxindole intermediate then undergoes a titanium-mediated dehydrative skeletal rearrangement to forge the characteristic communesin core structure. acs.orgmdpi.com This organocatalytic approach highlights the utility of this compound precursors in the modular assembly of complex natural products. mdpi.com

Table 1: Key Organocatalytic Reaction in Communesin F Synthesis semanticscholar.orgd-nb.info

| Reactants | Catalyst | Key Transformation | Significance |

|---|

Novel Synthetic Transformations Involving the this compound Moiety

Beyond total synthesis, significant effort has been dedicated to developing novel transformations that utilize the this compound moiety for creating structural diversity. These methods include late-stage functionalization, unique rearrangement reactions, and multicomponent strategies.

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules at a late point in their synthesis, enabling the rapid generation of analogues without de novo synthesis. In the context of communesin F synthesis, a late-stage Pd(OAc)₂-catalyzed C-H alkenylation was implemented to complete the molecular backbone. semanticscholar.orgmdpi.com This approach, directed by an oxalamide group, circumvents the need for pre-functionalized bromoarenes, which can be challenging to use in earlier organocatalytic steps. acs.orgmdpi.com This C-H activation strategy showcases a highly effective LSF method that is crucial for the efficient synthesis of complex molecules derived from this compound precursors. d-nb.info

The oxidative rearrangement of tryptoline (B14887) or tetrahydro-β-carboline derivatives provides a powerful method for accessing the spiro[pyrrolidine-3,3′-oxindole] core, a common feature in many alkaloids. beilstein-journals.org This transformation involves the oxidation of the electron-rich indole nucleus, followed by a semipinacol-type rearrangement. Various oxidizing agents, including N-bromosuccinimide (NBS), lead tetraacetate, and dimethyldioxirane (B1199080) (DMD), can effect this rearrangement. beilstein-journals.org

A notable method employs DMD, generated in situ from Oxone and acetone, for the oxidative rearrangement of N-acetyl-1,2,3,4-tetrahydro-β-carbolines. This process cleanly converts the tetrahydro-β-carboline into the corresponding spiro-pyrrolidinyloxindole. The reaction proceeds through the epoxidation of the indole 2,3-double bond, which then spontaneously rearranges. Applying this methodology to a 6-methoxytryptamine (B1360108) derivative, a regioisomer of the 4-methoxy compound, has been used in the synthesis of the alkaloid (±)-horsfiline, demonstrating the viability of this approach for methoxy-substituted systems.

Table 2: Oxidative Rearrangement of N-Acyltetrahydro-β-carboline

| Substrate | Reagents | Solvent | Outcome |

|---|

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all components, offer an efficient and atom-economical approach to complex molecules. d-nb.info While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, established MCR strategies for other oxindoles can be readily adapted.

For example, a three-component reaction for the synthesis of spiro[dihydropyridine-oxindoles] proceeds from the reaction of an arylamine, isatin, and a 1,3-dicarbonyl compound like cyclopentane-1,3-dione in acetic acid. By substituting the aniline (B41778) with 3-methoxyaniline, this methodology could theoretically be applied to generate precursors for 4-methoxyoxindoles. Another powerful MCR involves the rhodium-catalyzed reaction of a 3-diazooxindole (B1620072) with an aniline and formaldehyde, yielding 3-amino-3-hydroxymethyloxindoles. acs.org The versatility of MCRs allows for the rapid assembly of diverse oxindole scaffolds, and adapting these methods using 4-methoxy-substituted starting materials holds significant potential for library synthesis and drug discovery.

Investigation of Biological Activities and Pharmacological Potential

Anticancer and Antitumor Research

The potential of 4-methoxyoxindole and its derivatives as anticancer agents has been a significant area of investigation. Studies have explored its ability to hinder the growth of cancer cells and the underlying molecular mechanisms.

Inhibitory Effects on Tumor Cell Replication

Research has demonstrated that derivatives of this compound can inhibit the proliferation of various human cancer cell lines. For instance, a related compound, 4-methoxyindole-3-carbinol (4MeOI3C), has been shown to inhibit the proliferation of human colon cancer cells DLD-1 and HCT 116. nih.gov The half-maximal inhibitory concentration (IC50) values were reported as 116 microM and 96 microM, respectively, after 48 hours of in vitro treatment, indicating its potency in slowing down cancer cell growth. nih.gov Another compound, cappamensin A, which contains a methoxy (B1213986) group, displayed significant in vitro anticancer activity against a panel of human tumor cell lines including ovarian (1A9), lung (A549), ileocecal (HCT-8), breast (MCF-7), nasopharyngeal (KB), and vincristine-resistant (KB-VIN) cells, with ED50 values equal to or less than 4 microgram/mL. researchgate.net

Cytostatic drugs, a class of substances that includes compounds like this compound, function by slowing or stopping the growth of specific cells by interfering with cell division. therapyselect.de They are a cornerstone of chemotherapy, targeting rapidly dividing cells such as those found in tumors. therapyselect.de

Mechanisms of Action in Cancer Cell Lines

The ways in which this compound and its analogs exert their anticancer effects are multifaceted. One key mechanism is the induction of apoptosis, or programmed cell death. nih.gov In cancer cells, the normal process of apoptosis is often dysfunctional, allowing for uncontrolled proliferation. nih.gov Compounds that can re-induce apoptosis are therefore of great interest in cancer therapy. nih.gov

Studies on related indole (B1671886) derivatives have shown that they can trigger apoptosis and modulate various signal transduction pathways, including MAPK, PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin, without affecting normal cells. vietnamjournal.runih.gov These pathways are crucial for cell growth and survival, and their dysregulation is a hallmark of cancer. frontiersin.orgnih.gov For example, the PI3K/Akt/mTOR signaling pathway is linked to the pathogenesis of multiple cancers. frontiersin.org

Furthermore, some anticancer agents work by inducing replication stress, a state where the process of DNA replication is slowed or stalled. nih.gov This can be achieved through various means, such as the generation of DNA crosslinks or the inhibition of enzymes necessary for DNA synthesis. nih.gov

The table below summarizes the inhibitory concentrations of a related methoxyindole derivative on different cancer cell lines.

| Cell Line | IC50 Value (µM) | Incubation Time (hours) |

| DLD-1 (Colon Cancer) | 116 | 48 |

| HCT 116 (Colon Cancer) | 96 | 48 |

Table 1. Inhibitory Effects of 4-methoxyindole-3-carbinol on Colon Cancer Cell Lines. nih.gov

Modulation of Cell Signaling Pathways in Cancer Biology

The anticancer activity of compounds like this compound is often linked to their ability to modulate critical cell signaling pathways. d-nb.info Natural compounds have been shown to prevent cancer cell proliferation and metastasis by inducing cell cycle arrest and activating apoptosis pathways. frontiersin.org They can affect numerous signaling pathways such as NF-κB, MAPK, Wnt, Notch, Akt, and p53, leading to the death of cancer cells while sparing normal cells. frontiersin.org

For instance, the Wnt/β-catenin signaling pathway, which is vital for cell development and homeostasis, is often altered in tumors. d-nb.info Some natural compounds can modulate the expression of Wnt/β-catenin and its downstream effectors. d-nb.info Similarly, the PI3K/Akt/mTOR pathway, which regulates key cellular functions like gene expression and cell growth, is a frequent target in cancer therapy. frontiersin.orgd-nb.info

Development of Anti-Cancer Agents and Novel Pharmaceuticals

The discovery of naturally occurring compounds with anticancer properties, such as those derived from plants, has been a significant driver in the development of new cancer therapies. vliz.be Many FDA-approved anticancer drugs are derivatives of natural compounds. nih.gov The process often involves identifying a lead compound and then synthesizing analogues to improve potency and reduce side effects. nih.gov

Indole derivatives, the class of compounds to which this compound belongs, have been extensively studied for their anticancer potential. nih.gov Research has shown that these derivatives can induce apoptosis and inhibit key enzymes and pathways involved in cancer progression. nih.gov This makes them promising candidates for the development of new chemotherapeutic agents. nih.gov The goal is to develop drugs that can effectively target cancer cells while minimizing harm to healthy tissues. therapyselect.de

Structure-Activity Relationships for Anticancer Efficacy

The specific chemical structure of a compound is crucial to its biological activity. researchgate.net In the case of anticancer agents, the presence and position of certain functional groups can significantly influence their efficacy. nih.gov For instance, the methoxy group has been shown to play a crucial role in the anticancer activity of some compounds. researchgate.net

Structure-activity relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. nih.gov For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, the position of methoxy substituents was found to be important for their cytotoxic and antimigratory activities. researchgate.net Similarly, for derivatives of oxyphenisatin, a key finding was the necessity of at least one 4-hydroxyphenyl group for biological activity. nih.gov Such studies are essential for the rational design and development of more effective anticancer drugs. nih.govtubitak.gov.tr

Neuroprotective and Neurological Disorder Research

In addition to its potential in cancer treatment, this compound and related compounds have been investigated for their neuroprotective effects. Neuroprotection is a key therapeutic goal in the treatment of various neurological disorders, including neurodegenerative diseases. sld.cu

Research has explored the potential of various natural and synthetic compounds to protect neurons from damage. For example, NeuroEPO, a neuroprotective agent, has shown benefits in conditions of ischemic or degenerative brain damage by stimulating endogenous neuroprotection mechanisms with antioxidant, anti-inflammatory, and anti-apoptotic actions. sld.cu Similarly, macamides, derived from the Maca plant, have been proposed as potential therapeutic agents for neurological disorders due to their neuroprotective, immune-enhancing, and antioxidant properties. mdpi.com

The compound 4-Allyl-2-methoxyphenol (eugenol) has demonstrated a protective effect against chlorpyrifos-induced neuronal damage through its antioxidant and anti-apoptotic activities. nih.gov Essential oils containing compounds like linalool (B1675412) and citral (B94496) have also been studied for their neuroprotective properties, which are thought to be due to their ability to modulate various signaling pathways and neurotransmitter systems involved in neuronal survival. researchgate.net While direct research on this compound in this area is less extensive, the findings on related methoxy-containing and indole-based compounds suggest a potential avenue for future investigation into its neuroprotective capabilities.

Modulation of Neurotransmitter Systems

Neurotransmitters are essential chemical messengers that facilitate communication between neurons. merckmanuals.com The precise regulation of neurotransmitter systems, including monoamines like serotonin (B10506), dopamine, and norepinephrine (B1679862), is crucial for maintaining brain function. wikipedia.orgnih.gov Monoaminergic systems are implicated in the regulation of emotion, arousal, and memory. wikipedia.org The modulation of these systems is a key strategy in the development of treatments for various neurological and psychiatric disorders. wikipedia.orgnih.gov Research into oxindole (B195798) derivatives has revealed their potential to interact with and modulate these critical signaling pathways.

Potential in Treating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal populations and often involve common pathological features such as abnormal protein aggregation, mitochondrial dysfunction, and neuroinflammation. helsinki.fimdpi.comnih.gov Compounds with neuroprotective properties are of significant interest as potential therapeutic agents. mdpi.comresearchgate.net The 2,3-dihydroindole scaffold, closely related to oxindole, is considered a promising basis for developing agents with neuroprotective effects. mdpi.comresearchgate.net While direct studies on this compound are limited in this specific context, the broader class of oxindole and dihydroindole derivatives is under investigation for potential applications in neurodegenerative disorders. vulcanchem.com

Role in Regulation of Neurotransmitters

The regulation of neurotransmitters involves a complex interplay of synthesis, release, reuptake, and degradation. nih.govrisingresearchers.com Key proteins such as transporters (e.g., SERT, DAT, NET) and receptors (e.g., G-protein coupled receptors) are central to this regulation. wikipedia.orgnih.gov The ability of a compound to interact with these proteins can significantly alter neurotransmitter levels and signaling. For instance, the release of norepinephrine is modulated by presynaptic α2-adrenoceptors. nih.gov The structure of oxindole derivatives allows for modifications that can target specific components of neurotransmitter systems, thereby influencing their regulation. frontiersin.org

Ligand Development for G-Protein Coupled Receptors (GPCRs), including 5-HT6R

G-Protein Coupled Receptors (GPCRs) are a large family of receptors that play a crucial role in neurotransmission. nih.gov The serotonin 5-HT6 receptor (5-HT6R), a member of this family, is a significant target for the treatment of cognitive deficits associated with disorders like Alzheimer's disease. mdpi.comnih.gov Consequently, there is substantial interest in developing potent and selective 5-HT6R ligands.

Research has shown that derivatives of N-arylsulfonylindoles can act as potent ligands for the human 5-HT6 receptor. nih.gov For example, a 5-methoxy-1-benzenesulfonyl analogue of N(1)-arylsulfonyltryptamine demonstrated high affinity for this receptor. nih.gov This suggests that the methoxy-indole core is a valuable pharmacophore for 5-HT6R affinity. While many 5-HT6R antagonists are based on basic diarylsulfones, non-basic structures like N-phenylsulfonylindoles are also being explored. mdpi.com The search for novel 5-HT6R ligands has expanded to include diverse scaffolds, such as 1,3,5-triazine (B166579) derivatives, which lack the traditional indole or sulfone moiety but show high potency. mdpi.comnih.gov

| Compound Class | Target Receptor | Key Findings | Reference(s) |

| N(1)-Arylsulfonyltryptamines | 5-HT6R | 5-methoxy-1-benzenesulfonyl analogue showed high affinity. | nih.gov |

| 4-(Aminoethyl)indoles | 5-HT6R | Displayed high affinity, suggesting a specific binding conformation. | nih.gov |

| 1,3,5-Triazine derivatives | 5-HT6R | Potent antagonists lacking the typical indole/sulfone structure. | mdpi.comnih.gov |

| N-Phenylsulfonylindoles | 5-HT6R | Non-basic ligands that verify the structural minimum for receptor binding. | mdpi.com |

Studies on Melatonin (B1676174) Receptor Binding Affinity of Dihydroindole Derivatives

Melatonin receptors (MT1 and MT2) are GPCRs involved in regulating circadian rhythms and possess neuroprotective potential. mdpi.comnih.gov The development of ligands for these receptors is an active area of research. Studies on dihydroindole derivatives, which can be synthesized from 2-oxindoles, have explored their binding affinity for melatonin receptors. mdpi.comresearchgate.net

Research indicates that the 5-methoxy group on the indole ring, as seen in melatonin itself, is generally optimal for high-affinity binding. nih.gov Moving the methoxy group to other positions, such as the 4- or 6-position, typically results in reduced affinity. nih.gov Furthermore, studies on 2,3-dihydroindole derivatives revealed that their binding affinity to both MT1 and MT2 receptors was significantly lower than that of melatonin. researchgate.net Specifically, the presence of a 2-oxindole ring was found to dramatically decrease the binding affinity for melatonin receptors. mdpi.comresearchgate.net

| Compound/Derivative | Receptor(s) | Binding Affinity Finding | Reference(s) |

| Melatonin analogs with 4- or 6-methoxy group | MT1/MT2 | Reduced affinity compared to 5-methoxy group. | nih.gov |

| 2,3-Dihydroindole derivatives | MT1/MT2 | Sufficiently lower binding affinity than melatonin. | researchgate.net |

| Melatonin derivatives with a 2-oxindole ring | MT1/MT2 | Dramatically decreased binding affinity. | mdpi.comresearchgate.net |

Anti-inflammatory and Antioxidant Properties

Free Radical Scavenging Activities

Free radicals are highly reactive molecules that can cause cellular damage through oxidative stress, a process implicated in various diseases. nih.govresearchgate.net Antioxidants are substances that can neutralize free radicals, and there is significant interest in identifying novel antioxidant compounds. nih.govsemanticscholar.org The oxindole scaffold is among the structures that have been investigated for antioxidant potential. sci-hub.semdpi.com

Studies on various oxindole derivatives have demonstrated their capacity to act as free radical scavengers. nih.govsemanticscholar.org The antioxidant activity is often assessed using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govprotocols.ionih.gov For instance, a study on synthesized 3-alkenyl oxindole derivatives reported antioxidant activity with EC50 values ranging from 7±0.7 µg/ml to 326±26 µg/ml. Another study found that certain sulfonamide-based oxindole derivatives exhibited very good antioxidant activity. nih.gov The antioxidant potential of these compounds suggests they could be lead structures for developing agents to combat oxidative stress-related conditions.

| Assay Method | Compound Type | Finding | Reference(s) |

| DPPH, ABTS, FRAP | 3-Alkenyl oxindole derivatives | Showed antioxidant activity with EC50 from 7 to 326 µg/ml. | |

| DPPH | 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | Some derivatives showed very good antioxidant activity. | nih.govsemanticscholar.org |

| FRAP | Isatin (B1672199) derivatives with 2-oxindole-hydrazone moieties | Two compounds showed antioxidant activity on par with ascorbic acid. | mdpi.com |

Inhibition of Oxidative Stress

Research indicates that the methoxy group (-OCH3) on a phenolic structure can significantly enhance antioxidant activities. nih.gov The antioxidant potential is further influenced by the number and position of these methoxy groups. nih.gov In studies on phenolic acids, it has been observed that the presence of methoxy groups greatly improves the ability to scavenge free radicals. nih.gov Specifically, compounds with a higher number of methoxy groups tend to exhibit higher antioxidant activity. nih.gov This enhancement is attributed to the electron-donating ability of the methoxy group, which facilitates the neutralization of reactive oxygen species (ROS). nih.govmdpi.com The generation of ROS is a key factor in oxidative stress, which can lead to cellular damage. mdpi.comnih.gov Antioxidants work by delaying, preventing, or removing this oxidative damage. mdpi.com The process of ferroptosis, a type of cell death, is characterized by iron accumulation and lipid peroxidation, which is driven by an imbalance between oxidation and antioxidant systems. frontiersin.org Systems involving glutathione, coenzyme Q10, and tetrahydrobiopterin (B1682763) (BH4) are crucial in limiting the oxidative damage that occurs during ferroptosis. frontiersin.org GCH1-mediated production of BH4 has been shown to prevent ferroptosis by inhibiting lipid peroxidation, highlighting the antioxidant role of BH4. frontiersin.org

Investigation of Anti-Inflammatory Mechanisms

The anti-inflammatory effects of certain methoxy-containing compounds have been linked to the inhibition of key inflammatory mediators. For instance, 4-methoxyhonokiol has been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is mediated through the downregulation of the JNK and p38 MAP kinase signaling pathways and the inhibition of NF-kappaB activation. nih.gov Similarly, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has demonstrated anti-inflammatory effects by reducing the expression of COX-2 and iNOS through the inhibition of STAT3 activation. nih.gov

Macrophages play a central role in the inflammatory response by releasing pro-inflammatory factors like NO and cytokines. mdpi.com Excessive inflammation, however, is implicated in various diseases. mdpi.com The anti-inflammatory mechanism of some compounds involves the suppression of these pro-inflammatory mediators. mdpi.com For example, certain compounds can inhibit the production of prostaglandin (B15479496) E2 (PGE2), which is a key mediator of inflammation. ecrjournal.com The inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). ecrjournal.com

Quantitative Evaluation of Anti-Inflammatory Activity

The anti-inflammatory activity of compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

In a study evaluating various oxindole-based derivatives, several compounds demonstrated potent anti-inflammatory activity. nih.gov For instance, compounds 4h , 6d , 6f , 6j , and 7m were identified as the most active anti-inflammatory agents. nih.gov Specifically, compound 4h showed high inhibitory activity against COX-2 with a selectivity index of 3.07. nih.gov Compounds 6d and 6j exhibited potent inhibition of 5-LOX. nih.gov The IC50 values for some of these compounds against COX-1, COX-2, and 5-LOX highlight their significant inhibitory potential. For example, a compound designated as 'compound IV' in one study showed excellent inhibitory activity with IC50 values of 0.11, 0.10, and 0.56 μM for COX-1, COX-2, and 5-LOX, respectively. nih.gov Another compound, 'compound III', had IC50 values of 0.62, 0.18, and 9.87 μM for the same enzymes. nih.gov

The table below summarizes the IC50 values for selected compounds from a study on oxindole conjugates. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |

| Compound III | 0.62 | 0.18 | 9.87 |

| Compound IV | 0.11 | 0.10 | 0.56 |

Antimicrobial and Antiviral Studies

Antibacterial Activity

Indole derivatives, including those with a methoxy substitution, have been recognized as an important class of compounds in the development of new antimicrobial drugs. nih.gov Studies have shown that some indole derivatives exhibit a broad spectrum of antibacterial activity. nih.gov For example, a study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against various bacteria, including Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.gov

In another study, 8-(4'-methoxybenzyl)-xylopinine, isolated from Stephania glabra, demonstrated antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, with inhibition zone diameters ranging from 8 to 19 mm at MICs of 25-100 μg/mL. researchgate.net The search for new antibacterial agents is driven by the increasing prevalence of multidrug-resistant bacteria. brieflands.com

Antifungal Effects and Mechanisms

The development of new antifungal drugs is crucial due to the rise of drug-resistant fungal strains. mdpi.com Indole derivatives have shown promise in this area. nih.gov For instance, indole-linked triazole derivatives have demonstrated excellent antifungal activities against Candida albicans and C. krusei, with low MIC values. nih.gov One particular indole-triazole derivative, compound 3d , was identified as a significant lead for novel antifungal drug development. nih.gov

The mechanisms of antifungal action can vary. Some antifungal peptides work by distorting the hyphae of fungi, leading to the leakage of cellular contents. mdpi.com Others may inhibit the synthesis of the fungal cell wall or alter the permeability of the fungal cell membrane. nih.gov For example, 4-Methoxycinnamic acid has been found to exert its antifungal effects by inhibiting fungal cell wall synthesis and disrupting cell membrane permeability. nih.gov

Antiviral Potency and Fusion Inhibition

Viral fusion inhibitors are a class of antiviral drugs that block the entry of a virus into a host cell, a critical step in viral replication. numberanalytics.com This is often achieved by preventing the fusion of the viral envelope with the host cell membrane. researchgate.net T-20 (enfuvirtide) is a well-known HIV fusion inhibitor that targets the gp41 protein of the virus. numberanalytics.comnih.gov However, its effectiveness can be limited by the emergence of drug-resistant viral strains. researchgate.net

Research has focused on developing more potent and broadly active fusion inhibitors. nih.gov Lipopeptides, which are peptides modified with a lipid group, have shown extremely potent antiviral activities. nih.gov For instance, a novel lipopeptide called LP-46, derived from T1249, exhibited exceptionally potent inhibitory activity against various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV), including those resistant to T-20. nih.gov The IC50 values for LP-46 were in the nanomolar range, indicating high potency. nih.gov The mechanism of these inhibitors often involves binding to specific domains on the viral fusion proteins, thereby blocking the conformational changes required for membrane fusion. researchgate.net

Immunomodulatory Effects

Immunomodulators are substances that can influence the activity of the immune system, either by stimulating (immunostimulation) or suppressing (immunosuppression) its functions. juniperpublishers.comnih.gov These agents can be endogenous, like cytokines and hormones, or exogenous, such as synthetic drugs or naturally occurring compounds found in foods and supplements. nih.gov The oxindole scaffold and its derivatives, particularly spirooxindoles, have garnered attention for their wide range of biological activities, which include potential immunomodulatory properties. researchgate.netnih.gov

The core structure of oxindole is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net Research into spiro[indoline-3,2′-thiazolidine]-2,4′-diones, a class of spirooxindoles, has shown they possess inhibitory properties against M. tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov This enzyme plays a role in controlling the host's immune system, suggesting that its inhibition by oxindole derivatives could be a mechanism for immunomodulation. nih.gov While direct studies detailing the specific immunomodulatory mechanisms of this compound are not extensively documented in the available literature, the activities of related compounds suggest that the oxindole framework is a promising starting point for designing novel immunomodulatory agents. researchgate.netnih.gov

Other Biological Activities

The oxindole core structure is a recurring motif in compounds designed to inhibit various enzymes, reflecting its versatility in interacting with different biological targets. juniperpublishers.com

Topoisomerase I: Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. numberanalytics.com Inhibitors of Topoisomerase I (TopI) function by trapping the enzyme-DNA complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, ultimately triggering cell death. numberanalytics.com This mechanism makes TopI a key target for anticancer drugs. numberanalytics.comnih.gov While many natural and synthetic compounds act as TopI inhibitors, specific inhibitory data for this compound against Topoisomerase I is not prominent in the reviewed scientific literature.

Neuraminidase: Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of new virus particles from infected cells. isirv.org Drugs that inhibit this enzyme, known as neuraminidase inhibitors (NAIs), are a cornerstone of antiviral therapy against both influenza A and B viruses. wikipedia.org The effectiveness of these inhibitors is typically quantified by their 50% inhibitory concentration (IC50). nih.govnih.gov While some studies have noted that methoxy substitutions can be favorable in other classes of compounds designed as neuraminidase inhibitors, specific IC50 values for this compound against viral neuraminidase have not been identified in the reviewed sources.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. wikipedia.orgnih.gov Inhibition of AChE increases the levels and duration of acetylcholine's action, a strategy used in the treatment of conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. wikipedia.org Plant-derived alkaloids have historically provided a template for the development of AChE inhibitors. For instance, 7-methoxytacrine has been studied as a potent AChE inhibitor. nih.gov However, research specifically evaluating the AChE inhibitory activity of this compound is not detailed in the available literature.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in the catabolism of the amino acid tyrosine. bibliotekanauki.plunisi.it In plants, this pathway is essential for producing components required for photosynthesis, making HPPD a major target for herbicides. unl.edu In humans, inhibiting HPPD is a therapeutic strategy for the rare genetic disorder tyrosinemia type I. bibliotekanauki.plunisi.it HPPD inhibitors often work by disrupting the enzyme's active site. bibliotekanauki.pl While various chemical classes, such as triketones and pyridines, have been explored as HPPD inhibitors, studies specifically testing this compound for this activity are not found in the reviewed literature. unisi.itmdpi.com

Tousled-like Kinase 2 (TLK2): Tousled-like kinases are serine/threonine-protein kinases involved in chromatin assembly, DNA replication, and the DNA damage response. uniprot.orgatlasgeneticsoncology.org The activity of TLK2 is highest during the S-phase of the cell cycle and is inhibited when DNA replication is stalled or damaged. atlasgeneticsoncology.org The oxindole scaffold has been identified as a potent template for the inhibition of TLK2. researchgate.netnih.gov Extensive research has focused on synthesizing and optimizing oxindole analogues to achieve potent and selective inhibition of TLK2, aiming to develop chemical tools to better understand the kinase's biology and its potential as a therapeutic target in cancer. nih.gov

The interaction of small molecules with DNA can lead to the modulation of cellular processes and, in some cases, induce DNA damage, a mechanism central to many anticancer therapies. The oxindole scaffold has been identified as a key component in a novel class of inhibitors that target the Ku-DNA binding interaction. mdpi.com The Ku heterodimer is a critical sensor of DNA double-strand breaks (DSBs) and initiates the non-homologous end-joining (NHEJ) repair pathway. mdpi.com

Inhibitors based on the oxindole structure have been developed to block the binding of Ku to DNA ends. mdpi.com This action prevents the activation of DNA-dependent protein kinase (DNA-PK) and abrogates the repair of DSBs. mdpi.com Consequently, these inhibitors can enhance the sensitivity of cancer cells to treatments that cause DNA breaks, such as ionizing radiation. mdpi.com Structure-activity relationship studies have revealed that modifications to the oxindole scaffold, including the introduction of a methoxy group, can significantly influence inhibitory activity. mdpi.com For example, replacing a fluoro group with a methoxy group on one of the phenyl rings in certain oxindole derivatives resulted in a notable increase in Ku-DNA binding inhibitory activity. mdpi.com This indicates that the 4-methoxy substitution could be a favorable feature for this biological activity.

By preventing DNA repair, these oxindole-based Ku–DNA binding inhibitors effectively lead to the accumulation of DNA damage, which can trigger cell death, highlighting a clear mechanism for damage induction. mdpi.com

Table 1: Impact of Methoxy Group Substitution on Ku-DNA Binding Inhibitory Activity of Oxindole Derivatives

| Base Compound Modification | Phenyl Ring A Substitution | Phenyl Ring B Substitution | Relative Change in Ku Inhibitory Activity |

| Pyrazolone Methyl Group | Fluoro | Methoxy | Baseline |

| Pyrazolone Methyl Group | Methoxy | Methoxy | 50% Increase mdpi.com |

| Pyrazolone Trifluoromethyl Group | Fluoro | Trifluoromethoxy | Baseline |

| Pyrazolone Trifluoromethyl Group | Methoxy | Trifluoromethoxy | No Effect mdpi.com |

This table is generated based on findings reported in a study on oxindole Ku-DNA binding inhibitors. mdpi.com The data illustrates how substituting a fluoro group with a methoxy group on Phenyl Ring A impacts activity, depending on the other substituents on the molecule.

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). mmv.org Key parameters used to describe these processes include bioavailability (F), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t½). mmv.orghilarispublisher.comufl.edu Bioavailability, which is the fraction of an administered dose that reaches systemic circulation, is a particularly crucial parameter for orally administered drugs. hilarispublisher.com

For a compound to be developed into an effective oral therapeutic, it must have a favorable pharmacokinetic profile. Factors such as aqueous solubility and the number of rotatable bonds can influence oral bioavailability. scispace.com For instance, some guidelines, like Veber's rule, suggest that having 10 or fewer rotatable bonds is favorable for good oral absorption. scispace.com

While general pharmacokinetic data exists for some classes of oxindole-related compounds used in medicine, specific, detailed pharmacokinetic parameters (Cmax, t½, bioavailability, etc.) for this compound are not available in the reviewed scientific literature. The determination of these parameters through in vivo studies would be a critical step in evaluating the therapeutic potential of this compound and its derivatives.

Mechanistic Investigations of 4 Methoxyoxindole Biological Action

Molecular Mechanisms of Cellular Interaction

The specific placement of the methoxy (B1213986) group at the 4-position on the oxindole (B195798) core influences its electronic and steric properties, which in turn dictates its interactions with biological macromolecules.

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. msdmanuals.com Molecules that bind to a receptor are termed ligands, and this binding can be specific, reversible, or irreversible, leading to the activation or inactivation of the receptor's function. msdmanuals.com

Research into methoxylated indole (B1671886) compounds, which are structurally related to 4-methoxyoxindole, has identified the Aryl Hydrocarbon Receptor (AhR) as a key molecular target. nih.govnih.gov AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses. nih.govmedchemexpress.comscbt.com A study examining 22 different methylated and methoxylated indoles found that these compounds can act as agonists or antagonists of the human AhR. nih.govnih.gov Molecular modeling suggests that both agonists and antagonists likely occupy the same binding pocket but adopt unique binding modes that determine their functional effect. nih.gov

While this compound was not specifically tested, a related compound, 7-methoxyindole (B1360046) (7-MeO-indole), was identified as an effective AhR agonist. nih.govnih.gov The activity of these related compounds suggests that the methoxyoxindole scaffold has the potential to modulate AhR signaling pathways.

Table 1: Activity of Selected Methoxyindole Derivatives on Human Aryl Hydrocarbon Receptor (AhR) Data sourced from a study on methoxylated indoles, which are structurally related to this compound. nih.gov

| Compound | Activity Type | Efficacy (EMAX relative to TCDD) | IC50 (Antagonist Activity) |

|---|---|---|---|

| 7-MeO-indole | Agonist | 80% | Not Applicable |

| 3-Me-indole | Antagonist | Not Applicable | 19 µM |

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibition can be reversible or irreversible and is kinetically characterized as competitive, noncompetitive, or uncompetitive, among other types. nih.govmedschoolcoach.com Noncompetitive inhibition, for instance, involves the inhibitor binding to an allosteric site, which reduces the maximum reaction rate (Vmax) without altering the substrate-enzyme affinity (Km). nih.gov

The oxindole core is a well-established scaffold in the development of enzyme inhibitors, particularly for a class of enzymes known as tyrosine kinases (TKIs). rsc.orgwikipedia.org Several drugs containing the oxindole skeleton, such as Sunitinib and Nintedanib, function as potent kinase inhibitors used in oncology. rsc.orgmdpi.com

A recent study explored a series of novel oxindole derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. nih.gov Although this compound was not directly included, a structurally similar compound featuring a methoxy group, compound 4h ((Z)-1-benzyl-5-methoxy-3-((4-(methylsulfonyl)benzoyl)oxy)imino)indolin-2-one), demonstrated potent dual inhibitory activity. nih.gov This highlights the potential of the methoxyoxindole framework in designing targeted enzyme inhibitors. The kinetic details for this related compound underscore the therapeutic promise of this chemical class. nih.gov

Table 2: Enzymatic Inhibition Profile of Compound 4h (A Methoxyoxindole Derivative) Data from a study on dual COX/5-LOX inhibitors. nih.gov

| Enzyme Target | Inhibition Parameter (IC50) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| COX-1 | 0.1638 µM | 3.07 |

| COX-2 | 0.0533 µM | |

| 5-LOX | 0.4195 µM | Not Applicable |

Small molecules can interact with nucleic acids like DNA and RNA through several mechanisms, including binding to the grooves of the double helix, intercalating between base pairs, or forming covalent bonds (alkylation). atdbio.comnih.gov These interactions are fundamental to the mechanism of action for many therapeutic agents. nih.gov The binding can be driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov For example, minor groove binders like distamycin are often composed of aromatic rings that fit snugly into the DNA's minor groove in AT-rich regions. atdbio.com

While complex natural products that contain an indole or oxindole moiety are known to interact with DNA, specific studies detailing the direct binding or interaction of the simpler this compound compound with DNA or RNA are not prominent in the surveyed scientific literature. Therefore, its specific binding modes, affinity, and sequence selectivity remain an area for future investigation.

The misfolding and subsequent aggregation of proteins is a pathological hallmark of numerous human diseases, including many neurodegenerative disorders. numberanalytics.com The process often involves the formation of toxic oligomeric and larger fibrillar structures. waocp.org Modulating this aggregation process, either by preventing the formation of toxic species or by promoting the formation of non-toxic aggregates, is a major therapeutic strategy. numberanalytics.comwaocp.org

This modulation can be achieved by small molecules that interfere with the protein-protein interactions that lead to aggregation. numberanalytics.com While a wide variety of natural and synthetic compounds are being investigated for this purpose, research specifically documenting the role of this compound in modulating the aggregation of key proteins, such as amyloid-beta or alpha-synuclein, was not identified in the reviewed literature.

Interactions with Nucleic Acids (DNA/RNA)

Cellular Pathway Perturbations

The interaction of a compound at the molecular level ultimately manifests as a change in cellular behavior, often through the disruption or modulation of critical signaling pathways.

The cell cycle is a tightly regulated process that governs cell proliferation, while apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. nih.gov These two processes are intimately linked, and their dysregulation is a key feature of cancer. scbt.comnih.gov Many anticancer therapies function by inducing cell cycle arrest, which halts proliferation, or by directly triggering apoptosis. waocp.org

Cell cycle progression is driven by complexes of cyclins and cyclin-dependent kinases (CDKs), while apoptosis is executed by a cascade of enzymes called caspases. nih.govnih.gov Compounds can induce apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. waocp.org Similarly, cell cycle arrest can be triggered by inhibiting the activity of CDK/cyclin complexes, often mediated by inhibitor proteins like p21 and p27. oncotarget.com

The oxindole scaffold is the basis for several approved anticancer drugs that function by inhibiting kinases involved in cell proliferation signaling. rsc.orgmdpi.com This implies that the broader class of oxindole compounds has a significant impact on cell cycle and survival pathways. However, specific studies that delineate the precise effects of this compound on cell cycle checkpoints or its ability to induce apoptosis are not detailed in the currently reviewed scientific literature.

Regulation of Inflammatory Cytokines and Immune Response Pathways

The inflammatory response is a complex biological process involving the activation of various immune cells and the release of signaling molecules known as cytokines. mdpi.comthermofisher.commdpi.com Pro-inflammatory cytokines, such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), are crucial for initiating and amplifying the inflammatory cascade to combat pathogens and damaged cells. thermofisher.commdpi.com These cytokines trigger intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn regulate the expression of numerous inflammatory genes. cellsignal.comyoutube.com While essential for host defense, dysregulation of these pathways can lead to chronic inflammation and various diseases. fip.org

Although direct studies on this compound's role in cytokine regulation are limited, research on structurally related compounds provides insights into its potential anti-inflammatory mechanisms. For instance, 4-methoxyhonokiol, a neolignan compound, has been shown to exert potent anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. nih.gov This inhibition is achieved through the downregulation of the JNK and p38 MAPK signaling pathways and the suppression of NF-κB activation in macrophages. nih.gov Similarly, 4-Methoxycinnamic acid demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6. mdpi.com These findings suggest a plausible mechanism whereby this compound could modulate the immune response by targeting key inflammatory mediators and signaling cascades. Further investigation into the specific interactions of this compound with these immune pathways is warranted to fully elucidate its anti-inflammatory potential.

Effects on Mitochondrial Function and Calcium Homeostasis

Mitochondria are central to cellular bioenergetics, producing the majority of the cell's ATP through oxidative phosphorylation. frontiersin.org Beyond energy production, mitochondria are critical hubs for various cellular processes, including the regulation of intracellular calcium (Ca2+) homeostasis. researchgate.net The intricate relationship between mitochondrial function and calcium signaling is vital for normal cell physiology, and disruptions in this balance are implicated in numerous pathological conditions. researchgate.netreumatologiaclinica.org

Intracellular calcium signaling is a versatile mechanism that governs a wide array of cellular functions, from neurotransmission to muscle contraction and gene expression. wikipedia.orgmdpi.com Mitochondria actively participate in shaping cellular calcium signals by sequestering and releasing Ca2+ ions, thereby buffering cytosolic calcium levels and influencing the activity of calcium-dependent enzymes. researchgate.net However, excessive mitochondrial calcium uptake can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the initiation of cell death pathways. researchgate.net

While direct experimental data on the effects of this compound on mitochondrial function and calcium homeostasis is not yet available, the oxindole scaffold is a common motif in compounds with diverse biological activities. It is conceivable that this compound could modulate mitochondrial bioenergetics or calcium signaling pathways. For example, alterations in mitochondrial membrane potential or the activity of calcium channels by small molecules can have profound effects on cellular health. Given the established link between mitochondrial dysfunction, altered calcium homeostasis, and various disease states, investigating the potential influence of this compound on these fundamental cellular processes represents a promising avenue for future research.

Influence on Cell Membrane Permeability and Cell Wall Synthesis

The cell membrane is a critical barrier that separates the intracellular environment from the outside world, controlling the passage of substances and maintaining cellular integrity. libretexts.org In bacteria and fungi, an additional protective layer, the cell wall, provides structural support and resistance to osmotic stress. libretexts.org The biosynthesis and integrity of both the cell membrane and the cell wall are essential for microbial survival, making them prime targets for antimicrobial agents. youtube.comsigmaaldrich.comuomustansiriyah.edu.iqbiorxiv.org

Although specific studies on this compound's impact on these structures are not prevalent, research on analogous compounds offers valuable insights. For example, 4-Methoxycinnamic acid has been shown to inhibit the synthesis of the fungal cell wall and disrupt the permeability of the fungal cell membrane. mdpi.com This dual mechanism of action highlights the potential for methoxy-substituted compounds to interfere with these vital microbial structures. The inhibition of cell wall synthesis, which often targets the production of peptidoglycan in bacteria, can lead to a loss of structural integrity and subsequent cell lysis. youtube.comsigmaaldrich.comuomustansiriyah.edu.iqbiorxiv.orgresearchgate.netnih.gov